![molecular formula C8H9ClS B1354869 3-Chloro-2-methylphenyl methyl sulfide CAS No. 82961-52-2](/img/structure/B1354869.png)
3-Chloro-2-methylphenyl methyl sulfide
Overview
Description
3-Chloro-2-methylphenyl methyl sulfide is a colorless to pale yellow liquid . It is used in the preparation of (Alkylthio) (haloalkyl)benzene .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methylphenyl methyl sulfide is C8H9ClS . The molecular weight is 172.675 .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-2-methylphenyl methyl sulfide is predicted to be 225.0±33.0 °C . The density is predicted to be 1.17±0.1 g/cm3 .Scientific Research Applications
Vibrational Spectra and Rotational Isomerism : The study of the vibrational spectra and rotational isomerism of similar compounds, such as 2-chloro- and 2-bromoethyl methyl sulfides, contributes to the understanding of molecular structures and behaviors, which is crucial for chemical synthesis and applications (Matsuura, Miyauchi, Murata, & Sakakibara, 1979).
Grignard Reagent Equivalents : Research on sulfurated Grignard reagent equivalents involving similar molecules provides new pathways for synthesizing various compounds, which can be important in pharmaceutical and chemical industries (Cazes, Guittet, Julia, & Ruel, 1979).
Biogas Desulfurization : Studies on the removal of methyl mercaptan and hydrogen sulfide in biogas purification processes have significant implications for environmental management and renewable energy production (Montebello, Fernández, Almenglo, Ramírez, Cantero, Baeza, & Gabriel, 2012).
Photocatalytic Applications : Research on the synthesis of transition-metal sulfides from precursors related to 3-Chloro-2-methylphenyl methyl sulfide can lead to advancements in photocatalytic applications for environmental cleanup and renewable energy (Hussain et al., 2017).
Pyrolysis and Oxidation Studies : Understanding the pyrolysis and oxidation of ethyl methyl sulfide, a simulant for chemical warfare agents, can aid in developing countermeasures and safety protocols in defense applications (Zheng, Fisher, Gouldin, & Bozzelli, 2011).
Synthesis of Haptens for Antibodies : The synthesis of haptens involving similar sulfur-containing compounds has applications in the development of antibodies for detecting organophosphate pesticides, crucial in environmental monitoring and agricultural safety (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
Sulfide Contraction via Alkylative Coupling : Research on sulfide contraction through alkylative coupling, involving similar compounds, plays a role in organic synthesis, which is fundamental in drug development and chemical manufacturing (Loeliger & Flückiger, 2003).
Photooxidation Studies : Investigations into the photooxidation of methyl sulfide, relevant to atmospheric chemistry, are crucial for understanding air quality and climate change (Grosjean & Lewis, 1982).
Safety and Hazards
3-Chloro-2-methylphenyl methyl sulfide may be corrosive to metals. It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Mode of Action
. The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It’s possible that this compound may interact with various biochemical pathways due to its use in the preparation of (Alkylthio) (haloalkyl)benzene . More research is needed to elucidate these pathways and their downstream effects.
Pharmacokinetics
The compound has a predicted boiling point of 225.0±33.0 °C and a predicted density of 1.17±0.1 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
properties
IUPAC Name |
1-chloro-2-methyl-3-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYJMZVOFQIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564198 | |
Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylphenyl methyl sulfide | |
CAS RN |
82961-52-2 | |
Record name | 1-Chloro-2-methyl-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82961-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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